molecular formula C11H7BrF3NO2 B1413894 Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate CAS No. 1804406-24-3

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate

Cat. No.: B1413894
CAS No.: 1804406-24-3
M. Wt: 322.08 g/mol
InChI Key: GSOQNQOQOYHVMY-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate typically involves the following steps:

    Nitrile Formation:

    Esterification: The formation of the benzoate ester by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, nitrile formation, and esterification processes, often using continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of ethyl 5-amino-4-cyano-2-(trifluoromethyl)benzoate.

    Oxidation: Formation of ethyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 5-chloro-4-cyano-2-(trifluoromethyl)benzoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-bromo-4-cyano-2-(methyl)benzoate: Similar structure but with a methyl group instead of trifluoromethyl.

    Ethyl 5-bromo-4-amino-2-(trifluoromethyl)benzoate: Similar structure but with an amino group instead of a cyano group.

Properties

IUPAC Name

ethyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)7-4-9(12)6(5-16)3-8(7)11(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOQNQOQOYHVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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